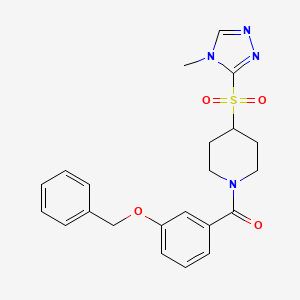

(3-(苄氧基)苯基)(4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . The compound has been reported in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined by their molecular structure. The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .科学研究应用

合成和结构分析

对相关化合物的研究通常集中在它们的合成和结构表征上。例如,对 [1-(2, 5-二氯苯磺酰基)-哌啶-4-基]-(2,4-二氟苯基)-甲酮肟等化合物进行了热学、光学、蚀刻和结构研究以及理论计算。这些研究包括通过取代反应合成化合物,并使用各种光谱技术和单晶 X 射线衍射对其进行表征。此类研究有助于了解这些分子的构象、稳定性和电子性质 (Karthik 等人,2021)。

晶体结构和 DFT 研究

已经合成了类似的化合物,并分析了它们的晶体结构,以更好地了解它们的构象和电子性质。例如,对硼酸酯中间体的研究采用了 FTIR、NMR 光谱、质谱和 X 射线衍射进行结构确认。密度泛函理论 (DFT) 计算通常用于与实验数据进行比较,从而深入了解这些分子的物理化学性质和反应性 (Huang 等人,2021)。

杂环化学中的应用

对杂环化合物(如喹唑啉酮)合成方面的研究表明了类似化学过程的更广泛适用性。这些研究涉及诸如 Diels-Alder 环加成之类的复杂反应,表明了合成具有重要药用价值的生物活性分子的潜在途径 (Dalai 等人,2006)。

电氧化环化技术

电氧化方法已被用于从相关前体合成新型有机化合物。此类技术突出了创新合成路线的潜力,这些路线可以创建具有特定官能团的复杂分子,展示了电化学方法在有机合成中的多功能性 (Okimoto 等人,2012)。

未来方向

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

作用机制

Target of action

Compounds containing a 1,2,4-triazole ring are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. Generally, they can operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical pathways

The specific biochemical pathways affected by this compound would depend on its exact targets. Triazole derivatives have been found to have a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, triazole derivatives can have a wide range of biological activities .

属性

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-25-16-23-24-22(25)31(28,29)20-10-12-26(13-11-20)21(27)18-8-5-9-19(14-18)30-15-17-6-3-2-4-7-17/h2-9,14,16,20H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLNJQYYXRRCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2707848.png)

![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)

![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2707860.png)

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)

![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)

![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)